2-(2,3-dihydro-1H-inden-1-ylamino)-1-(3-fluorophenyl)ethanol
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Overview
Description
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(3-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DIFE' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of DIFE is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DIFE has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its antidepressant and analgesic effects. DIFE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
DIFE has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function. DIFE has also been shown to have antioxidant properties, which may account for its potential neuroprotective effects. In addition, DIFE has been shown to have potential cardioprotective effects, making it a promising candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIFE in laboratory experiments is its high purity, which allows for accurate and reproducible results. DIFE is also relatively stable, which makes it easy to handle and store. However, one limitation of using DIFE in laboratory experiments is its low solubility in water, which can make it difficult to administer to animals or to use in certain assays.
Future Directions
There are several future directions for research on DIFE. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of DIFE. Another area of research could focus on the optimization of dosage and administration methods for DIFE to improve its therapeutic efficacy. Additionally, further research could be conducted to elucidate the mechanism of action of DIFE and to explore its potential therapeutic applications in other disease areas. Finally, research could be conducted to investigate potential drug-drug interactions and to assess the safety and toxicity of DIFE in humans.
Synthesis Methods
The synthesis of DIFE involves the reaction of 2-aminoindan with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields DIFE as a white solid, which can be purified through recrystallization. The purity of DIFE can be confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
DIFE has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. DIFE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DIFE has been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-14-6-3-5-13(10-14)17(20)11-19-16-9-8-12-4-1-2-7-15(12)16/h1-7,10,16-17,19-20H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOAPPOORGLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC(C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(3-fluorophenyl)ethanol |
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